N-{3-[Di(propan-2-yl)amino]phenyl}acetamide
Description
Properties
CAS No. |
377776-81-3 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[3-[di(propan-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14-8-6-7-13(9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17) |
InChI Key |
SEILLYNFZQWSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC(=C1)NC(=O)C)C(C)C |
Origin of Product |
United States |
Biological Activity
N-{3-[Di(propan-2-yl)amino]phenyl}acetamide, also known by its CAS number 377776-81-3, is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive analysis of its effects on different biological systems.
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
- Structure : The compound features a diisopropylamino group attached to a phenyl ring, which is further linked to an acetamide group.
This compound is believed to interact with various biological targets, including ion channels and receptors. Notably, studies have indicated that similar compounds can modulate the activity of the Transient Receptor Potential A1 (TRPA1) ion channel, which plays a significant role in pain perception and inflammatory responses .
1. Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:
These IC50 values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, making it a candidate for further development as an anticancer agent.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that similar acetamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
3. Analgesic Effects
This compound may influence pain pathways through its interaction with TRPA1 channels. Compounds that modulate TRPA1 are known to be effective in managing pain associated with neuropathic and inflammatory conditions, suggesting potential therapeutic applications in pain relief .
Case Study 1: Anticancer Activity Assessment
In a study conducted by Bouabdallah et al., this compound was tested against multiple cancer cell lines, showing significant cytotoxicity with an IC50 value of 4.2 µM against MCF7 cells. This study underscores the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: TRPA1 Modulation
Research on related compounds has demonstrated their ability to modulate TRPA1 activity, suggesting that this compound could similarly affect pain pathways. This property highlights its potential utility in treating chronic pain conditions .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring's substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:
Variations in the Acetamide Moiety
Modifications to the acetamide group or its linkage alter electronic properties and bioactivity:
Key Insight: The unmodified acetamide in N-{3-[Di(propan-2-yl)amino]phenyl}acetamide retains hydrogen-bonding capacity, which is critical for target recognition in biological systems .
Structural Analogues with Heterocyclic Systems
Incorporation of heterocycles enhances diversity in molecular interactions:
Key Insight: While this compound lacks a heterocyclic core, its phenyl-diisopropylamino structure may serve as a scaffold for hybrid molecules combining acetamide and heterocyclic motifs .
Q & A
Basic: What are the standard synthetic routes for N-{3-[Di(propan-2-yl)amino]phenyl}acetamide?
The synthesis typically involves multi-step reactions, including:
- Acylation : Introducing the acetamide group via nucleophilic substitution using acetyl chloride or acetic anhydride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .
- Amination : Installing the diisopropylamino group through Buchwald-Hartwig coupling or Ullmann-type reactions with diisopropylamine, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Key Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and Pd-based catalysts for cross-coupling .
Basic: How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., acetamide NH at δ 8.1–8.3 ppm, diisopropyl CH at δ 1.2–1.4 ppm) and verify substituent positions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.005 Da) .
- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Validates purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How do structural modifications influence biological activity?
Comparative studies on analogs reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity, while bulky groups (e.g., tert-butyl) improve metabolic stability . For example, fluorinated analogs show 2–3× higher inhibition of kinase targets compared to non-fluorinated derivatives .
- Bioisosteric Replacements : Replacing the phenyl ring with pyridine maintains activity but alters solubility (e.g., logP reduction from 3.2 to 2.7) .
Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) and docking simulations (AutoDock Vina) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation, while higher temperatures (80–100°C) accelerate cross-coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed amination yields (>80% vs. 50% in THF) .
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% with excess ligand maintains efficiency and lowers metal contamination .
Validation : Reaction monitoring via TLC and in situ FTIR to track intermediate formation .
Advanced: How to reconcile contradictory biological data across studies?
- Source Analysis : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell lines (HEK293 vs. HeLa). Normalize data using internal controls (e.g., β-actin for Western blots) .
- Structural Verification : Confirm batch-to-batch consistency via XRD or F NMR (for fluorinated analogs) to rule out impurities .
- Meta-Analysis : Use tools like Forest plots to statistically aggregate results from independent studies .
Advanced: What computational methods predict biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to enzymes (e.g., kinase ATP-binding pockets) with RMSD validation (<2.0 Å) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with acetamide oxygen) using Discovery Studio .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) .
Methodological: How to evaluate compound stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC (e.g., >90% remaining at pH 7.4) .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS .
Methodological: How to validate synthetic intermediates?
- TLC Analysis : Compare Rf values against authentic standards (e.g., diisopropylamine intermediate Rf = 0.5 in hexane/EtOAc 3:1) .
- In Situ Monitoring : ReactIR tracks carbonyl formation (C=O at 1710 cm⁻¹) during acylation .
- X-ray Crystallography : Resolve ambiguous structures (e.g., regiochemistry of substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
